molecular formula C8H10O3 B1679625 Propargyl-peg2-acrylate CAS No. 52436-42-7

Propargyl-peg2-acrylate

Cat. No.: B1679625
CAS No.: 52436-42-7
M. Wt: 154.16 g/mol
InChI Key: QRAIBQFSMDTSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-peg2-acrylate is a polyethylene glycol derivative containing both a propargyl group and an acrylate group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The acrylate group enables Michael addition, making this compound highly versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-peg2-acrylate can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. This process involves the use of propargylation agents and catalysts to introduce the propargyl moiety into the target molecule . The reaction conditions typically include the use of a base and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps, such as column chromatography, to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of propargyl-peg2-acrylate involves its ability to undergo click chemistry and Michael addition reactions. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, while the acrylate group participates in Michael addition reactions to form adducts. These reactions enable the compound to modify surfaces, attach biomolecules, and create complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-peg2-acrylate is unique due to its dual functional groups, which allow it to participate in both click chemistry and Michael addition reactions. This versatility makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-prop-2-ynoxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-5-10-6-7-11-8(9)4-2/h1,4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAIBQFSMDTSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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